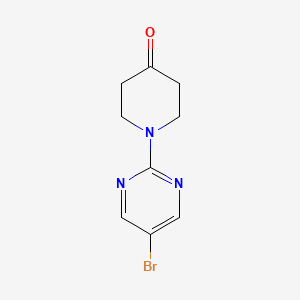

1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Description

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCZXCIBGNKAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659471 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-64-1 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(5-Bromopyrimidin-2-yl)-4-piperidinone, a key building block in contemporary drug discovery. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details two primary and robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination. The guide offers a deep dive into the mechanistic underpinnings of these reactions, the rationale behind the selection of reagents and reaction conditions, and detailed, step-by-step experimental protocols. Furthermore, a comparative analysis of these methods is presented, supported by quantitative data, to aid in the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired purity.

Introduction: The Significance of the this compound Scaffold

The pyrimidine nucleus is a foundational motif in a vast array of biologically active molecules and approved pharmaceuticals. Its presence is critical to the therapeutic efficacy of numerous agents, including antivirals, anticancer drugs, and central nervous system modulators. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. The title compound, this compound, is a particularly valuable intermediate. The piperidinone moiety offers a versatile handle for further chemical elaboration, while the bromopyrimidine core provides a site for subsequent cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance to the pharmaceutical industry.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic methodologies have emerged as the most effective for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these pathways is often dictated by factors such as the availability of starting materials, desired reaction scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Classic and Cost-Effective Approach

The SNAr pathway represents a traditional and often more economical route to the target compound. This reaction proceeds via the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] In the context of this synthesis, the electron-withdrawing nature of the pyrimidine ring facilitates the nucleophilic attack by 4-piperidinone.

Mechanism: The reaction typically follows a two-step addition-elimination mechanism. The nucleophilic nitrogen of 4-piperidinone attacks the C2 position of the 5-bromo-2-chloropyrimidine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] In the subsequent step, the leaving group (in this case, chloride) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Causality of Experimental Choices:

-

Starting Materials: 5-Bromo-2-chloropyrimidine is the preferred electrophile due to the greater lability of the chlorine atom at the C2 position compared to the bromine at C5 in SNAr reactions. 4-Piperidinone is typically used as its hydrochloride salt, which requires the use of a base to liberate the free amine for the reaction.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloric acid formed during the reaction (if starting from the hydrochloride salt of 4-piperidinone) and to facilitate the nucleophilic attack. An excess of the base is often used to drive the reaction to completion.[3]

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can solvate the charged intermediate (Meisenheimer complex) and promote the reaction.

-

Temperature: The reaction is typically conducted at elevated temperatures (reflux) to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3]

Buchwald-Hartwig Amination: A Modern and Versatile Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4] This method offers a highly versatile and often more efficient alternative to traditional SNAr reactions, particularly for less reactive aryl halides or when milder reaction conditions are required.[5]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of a suitable bromopyrimidine precursor to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The 4-piperidinone coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.

Causality of Experimental Choices:

-

Starting Materials: In this pathway, 5-bromo-2-aminopyrimidine or a related precursor would be coupled with 4-piperidinone. Alternatively, 2,5-dibromopyrimidine could be selectively coupled with 4-piperidinone.

-

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are often employed to facilitate the oxidative addition and reductive elimination steps.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).[6]

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to prevent the deactivation of the catalyst.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive Pd(0) catalyst from oxidation.

Experimental Protocols and Data

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar procedure for the synthesis of 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine.[3]

Step-by-Step Methodology:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinone hydrochloride (1.0 eq.), 5-bromo-2-chloropyrimidine (1.0 eq.), and acetonitrile (10 mL per mmol of 5-bromo-2-chloropyrimidine).

-

Under a nitrogen atmosphere, add diisopropylethylamine (3.0 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the crude residue in dichloromethane (20 mL per mmol of starting material) and wash sequentially with water (2 x 10 mL) and saturated brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Pathway 2: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[6]

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., BINAP, 0.04 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under a positive pressure of argon, add the base (e.g., sodium tert-butoxide, 1.4 eq.), 2,5-dibromopyrimidine (1.0 eq.), and 4-piperidinone hydrochloride (1.2 eq.).

-

Add anhydrous, degassed toluene (10 mL per mmol of 2,5-dibromopyrimidine) via syringe.

-

Heat the reaction mixture to 110°C in a preheated oil bath and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Comparative Data

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Materials | 5-Bromo-2-chloropyrimidine, 4-Piperidinone HCl | 2,5-Dibromopyrimidine, 4-Piperidinone HCl |

| Catalyst | None | Palladium precatalyst (e.g., Pd2(dba)3) |

| Ligand | None | Phosphine ligand (e.g., BINAP, Xantphos) |

| Base | Diisopropylethylamine (DIPEA) | Sodium tert-butoxide (NaOtBu), Cs2CO3 |

| Solvent | Acetonitrile, DMF | Toluene, Dioxane |

| Temperature | Reflux (e.g., ~82°C in Acetonitrile) | 100-110°C |

| Reaction Time | 15-24 hours | 8-16 hours |

| Atmosphere | Nitrogen (recommended) | Inert (Argon or Nitrogen) |

| Yield | Good to Excellent (typically >80%) | Good to Excellent (often >85%) |

| Cost | Generally lower | Higher due to catalyst and ligand |

| Substrate Scope | More limited | Broader |

Visualizing the Pathways

Nucleophilic Aromatic Substitution (SNAr) Workflow

Caption: SNAr Experimental Workflow.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle.

Purification and Characterization

Purification of the final product is typically achieved through flash column chromatography on silica gel.[3] Given the basic nature of the piperidine nitrogen, streaking on the silica gel can be an issue. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system is often beneficial. Alternatively, for basic compounds, chromatography on neutral or basic alumina can be a suitable alternative to silica gel.

Characterization of this compound is confirmed by standard analytical techniques, including:

-

1H and 13C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of this compound can be effectively accomplished through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The SNAr approach offers a cost-effective and straightforward method, while the Buchwald-Hartwig reaction provides greater versatility and often milder conditions. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program. This guide provides the necessary technical details and foundational understanding to enable researchers to successfully synthesize this valuable chemical intermediate for the advancement of drug discovery programs.

References

- BenchChem. (2025). Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald–Hartwig reaction: an update. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)

- Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.

- Google Patents. (2017). CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound.

- ChemRxiv. (2023). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

- European Patent Office. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

- LCGC North America. (2015).

- Royal Society of Chemistry. (2019). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Royal Society of Chemistry.

- Google Patents. (2013). US 10005793 B2 - (12) United States Patent.

- MDPI. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

- National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

- BLDpharm. (n.d.). 477593-22-9|1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol. BLDpharm.

- Alchem Pharmtech. (n.d.). CAS 477593-22-9 | 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol. Alchem Pharmtech.

- ResearchGate. (2025). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

Sources

Physicochemical properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromopyrimidine moiety and a versatile piperidinone core, makes it an attractive scaffold for the synthesis of a wide array of pharmacologically active molecules. The bromine atom provides a convenient handle for cross-coupling reactions, enabling extensive chemical diversification, while the piperidinone ring can be modified to modulate solubility, metabolic stability, and target engagement.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As Senior Application Scientists, we recognize that a thorough understanding of these foundational characteristics is not merely academic; it is the bedrock upon which successful drug development programs are built. The data and protocols herein are presented to empower researchers to make informed decisions, anticipate challenges in formulation and scale-up, and design robust analytical methods. Every protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Core Compound Identity and Properties

A precise understanding of a compound's fundamental properties is the mandatory first step in any research endeavor. These values dictate everything from reaction stoichiometry to the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 914347-64-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrN₃O | [1][2] |

| Molecular Weight | 256.10 g/mol | [2] |

| Appearance | Solid (form may vary) | [4] |

| Boiling Point | 420.3°C at 760 mmHg | [3] |

| Density | 1.592 g/cm³ | [3] |

| SMILES | BrC1=CN=C(N=C1)N2CCC(CC2)=O | [2] |

| Purity (Typical) | >97% | [5] |

Synthesis, Purity, and Potential Impurities

The reliability of any experimental data is directly tied to the purity of the starting material. Understanding the synthetic route is critical for anticipating potential process-related impurities.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and commonly employed route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-piperidinone with a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The greater reactivity of the chlorine atom at the C2 position of the pyrimidine ring facilitates its displacement by the secondary amine of the piperidinone.

-

Causality of Experimental Choice: 5-bromo-2-chloropyrimidine is the ideal starting material because the chlorine atom is significantly more activated towards nucleophilic attack than the bromine atom. This differential reactivity allows for a selective reaction at the C2 position, preserving the bromine atom for subsequent diversification reactions (e.g., Suzuki or Buchwald-Hartwig couplings). A suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is required to scavenge the HCl generated during the reaction.

Caption: Proposed synthetic workflow for this compound.

Purity and Impurity Profile

Commercially available batches typically have a purity of >97%.[5] However, researchers must be aware of potential impurities that could confound experimental results:

-

Unreacted Starting Materials: Residual 4-piperidinone or 5-bromo-2-chloropyrimidine.

-

Debrominated Byproduct: Replacement of the bromine atom with hydrogen, which can occur under certain reductive conditions.[6]

-

Oxidized Byproduct: While the target is a ketone, the synthesis of a related alcohol, 1-(5-bromopyridin-2-yl)piperidin-4-ol, is common.[7] If the starting material for that synthesis, 4-hydroxypiperidine, is contaminated with the ketone or if oxidation occurs, the target ketone could be an impurity, and vice-versa.

Solubility and Lipophilicity (LogP)

Solubility and lipophilicity are cornerstone properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

Theoretical Assessment

The structure of this compound contains both polar and non-polar features. The pyrimidine and piperidinone rings contain multiple nitrogen and oxygen atoms capable of hydrogen bonding, suggesting solubility in polar organic solvents like DMSO, DMF, and potentially alcohols like methanol and ethanol. The presence of the brominated aromatic system and the carbon backbone imparts a degree of lipophilicity, which will likely limit its aqueous solubility.

Experimental Protocol for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for formulation and bioavailability studies.

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.

-

Validation: The presence of solid material at the end of the experiment visually confirms that the initial amount was in excess, a prerequisite for a valid solubility measurement.

Lipophilicity: Shake-Flask Method for LogP Determination (OECD 107)

LogP, the partition coefficient between octanol and water, is the standard measure of lipophilicity.

-

Preparation: Prepare a stock solution of the compound in n-octanol.

-

Partitioning: Add a small volume of the stock solution to a vessel containing a mixture of n-octanol and water (pre-saturated with each other).

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature, then allow the two phases to separate completely, using centrifugation if necessary.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as: LogP = log₁₀ ( [Concentration]octanol / [Concentration]water ).

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Caption: A logical workflow for the analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is standard for a molecule of this polarity.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a wavelength determined by a UV-Vis scan.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity

LC-MS confirms both the identity and molecular weight of the compound and is invaluable for identifying impurities. The key diagnostic feature will be the isotopic signature of bromine.

-

Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum of any bromine-containing compound will show two peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity.

-

Expected Mass: For the protonated molecule [M+H]⁺:

-

With ⁷⁹Br: C₉H₁₁⁷⁹BrN₃O⁺ = m/z 256.0

-

With ⁸¹Br: C₉H₁₁⁸¹BrN₃O⁺ = m/z 258.0

-

Caption: Expected mass spectrum showing the bromine isotopic pattern.

Stability and Recommended Storage

Understanding a compound's stability is critical for ensuring the integrity of samples and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

Based on vendor recommendations, the compound should be stored at 2-8°C, sealed in a dry environment .[2] This suggests potential sensitivity to heat and hydrolysis.

Protocol for Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

-

Stress Conditions: Expose separate aliquots of the solution to the following conditions for a defined period (e.g., 24 hours):

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 80°C (for both solution and solid state).

-

Photolytic: Expose to light (ICH Q1B option 1 or 2) at room temperature.

-

-

Analysis: At the end of the exposure period, quench the reactions (e.g., neutralize acid/base). Analyze all samples, including a non-stressed control, by a validated HPLC-UV method.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the main compound peak in the stressed samples to ensure no co-eluting degradants. This validates the method as "stability-indicating."

Conclusion

This compound is a compound with a well-defined physicochemical profile that makes it a valuable intermediate in synthetic and medicinal chemistry. Its key characteristics include a molecular weight of 256.10 g/mol , a high boiling point, and predictable reactivity based on its functional groups. The analytical methods described, particularly LC-MS, are crucial for confirming its identity via the characteristic bromine isotopic pattern. The provided protocols for determining solubility, LogP, and stability are designed to generate the robust and reliable data required for advancing research and development programs. A comprehensive understanding and application of this technical information are essential for any scientist utilizing this versatile chemical building block.

References

-

Boron Molecular. This compound. [Link]

-

Chemsrc. methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. [Link]

-

Chemsrc. This compound. [Link]

- Google Patents. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

PubChem. 4-Piperidinamine, 1-(5-bromo-2-pyrimidinyl)-, dihydrochloride. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 914347-64-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:914347-64-1 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinone (CAS: 914347-64-1): A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, elucidate its key chemical properties, and demonstrate its strategic application in the construction of complex, biologically active molecules, particularly kinase inhibitors. This document moves beyond simple data recitation to explain the causal relationships behind synthetic choices and analytical observations, providing a robust, scientifically-grounded resource. Every protocol and claim is substantiated by authoritative references, ensuring the highest standard of scientific integrity.

Introduction: The Strategic Importance of the Pyrimidinyl-Piperidinone Scaffold

The fusion of a pyrimidine ring with a piperidine core creates a privileged scaffold in medicinal chemistry. The piperidin-4-one moiety, in particular, serves as a versatile anchor, allowing for the introduction of diverse functionalities through well-established chemical transformations.[1] When substituted with a 5-bromopyrimidine group, as in the case of This compound , the resulting molecule becomes a highly valuable intermediate. It possesses two distinct and orthogonal points for chemical elaboration: the nucleophilic susceptibility of the ketone and the potential for carbon-carbon or carbon-nitrogen bond formation at the bromine-substituted carbon of the pyrimidine ring. This dual reactivity makes it a cornerstone in the synthesis of numerous clinical candidates and approved drugs, especially those targeting protein kinases.[2]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its effective use in synthesis, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source(s) |

| CAS Number | 914347-64-1 | [3] |

| Molecular Formula | C₉H₁₀BrN₃O | [3] |

| Molecular Weight | 256.10 g/mol | [3] |

| Appearance | White to off-white solid | General Knowledge |

| SMILES | O=C1CCN(CC1)c2ncc(Br)cn2 | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Validated Synthesis Pathway

The most reliable and high-yielding synthesis of this compound is a two-step process commencing from commercially available precursors. This pathway involves an initial nucleophilic aromatic substitution (SNAr) to form the corresponding alcohol, followed by a mild and selective oxidation.

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

This initial step involves the formation of the C-N bond between the piperidine nitrogen and the C2 position of the pyrimidine ring.

-

Causality: 5-bromo-2-chloropyrimidine is an electron-deficient heteroaromatic system. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogens and the bromine atom. The secondary amine of 4-hydroxypiperidine acts as the nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction without competing with the primary nucleophile. Acetonitrile is an ideal polar aprotic solvent for this type of SNAr reaction, and reflux conditions provide the necessary activation energy for the reaction to proceed to completion.

Experimental Protocol:

-

To a round-bottomed flask maintained under a nitrogen atmosphere, add 4-hydroxypiperidine (1.93 g, 10 mmol, 1.0 eq), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol, 1.0 eq), and acetonitrile (50 mL).[5]

-

Add N,N-Diisopropylethylamine (DIPEA) (5.22 mL, 30 mmol, 3.0 eq).[5]

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 15 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.[5]

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[5]

-

Dissolve the crude residue in dichloromethane (150 mL) and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude material by flash column chromatography on silica gel to afford 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (Typical yield: ~99%).[5]

Step 2: Oxidation to this compound

The conversion of the secondary alcohol to the target ketone requires a mild oxidant to avoid over-oxidation or degradation of the heterocyclic core.

-

Causality: The Dess-Martin periodinane (DMP) is the oxidant of choice for this transformation.[2][6] It is a hypervalent iodine reagent that operates under neutral, room-temperature conditions, exhibiting high selectivity for alcohols and tolerance for a wide array of functional groups, including the electron-rich pyrimidine ring.[6][7] Unlike chromium-based reagents or harsher conditions, DMP minimizes the risk of side reactions. Dichloromethane (DCM) is the standard solvent as it is inert and effectively solubilizes both the substrate and the reagent.[2]

Experimental Protocol:

-

Dissolve 1-(5-bromopyrimidin-2-yl)-4-piperidinol (2.58 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (100 mL) in a flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (5.09 g, 12 mmol, 1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v, 50 mL). Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be used directly or purified further by column chromatography if necessary.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two chemically distinct reactive handles, which can be addressed sequentially to build molecular complexity. This makes it a powerful "hub" intermediate.

Case Study: Suzuki-Miyaura Cross-Coupling

The C-Br bond on the pyrimidine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction allows for the facile installation of aryl or heteroaryl groups, a common feature in ATP-competitive kinase inhibitors.

-

Causality: The Suzuki reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron species (e.g., a boronic acid) and reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners.[10][11]

Exemplary Protocol (Suzuki-Miyaura Coupling):

-

To a microwave vial or Schlenk flask, add this compound (256 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (22 mg, 0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the coupled product.

Key Transformation: Reductive Amination

The ketone at the C4 position of the piperidine ring is a prime site for reductive amination, a robust and widely used method for forming C-N bonds and introducing diverse amine-containing side chains.[12]

-

Causality: Reductive amination proceeds via the initial formation of a hemiaminal intermediate between the ketone and an amine, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a mild hydride source.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this one-pot reaction as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion.[14]

Exemplary Protocol (Reductive Amination):

-

In a round-bottomed flask, dissolve this compound (256 mg, 1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.1 mmol, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.

-

Add acetic acid (1.0 eq) to catalyze the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key tool for confirming the molecular weight.

-

Expert Insight: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum of this compound will exhibit a characteristic doublet for the molecular ion peak ([M+H]⁺). These peaks will be separated by approximately 2 m/z units and have a nearly 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.[3][15]

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [M+H]⁺ | ~256.0 | ~258.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public domain experimental spectra for this specific compound are scarce, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its structure.

-

¹H NMR: The spectrum will show two singlets in the aromatic region for the pyrimidine protons. The piperidinone ring will exhibit two sets of triplets (or more complex multiplets) corresponding to the protons alpha and beta to the nitrogen and carbonyl group, respectively.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~208 ppm), the three unique pyrimidine carbons (with the C-Br carbon being significantly upfield), and the three unique piperidinone carbons.

Conclusion

This compound (CAS 914347-64-1) is more than a mere chemical reagent; it is a strategically designed intermediate that provides an efficient and versatile entry point into a vast chemical space of high-value pharmaceutical targets. Its robust two-step synthesis and the orthogonal reactivity of its ketone and bromo-pyrimidine moieties empower medicinal chemists to rapidly generate diverse libraries of complex molecules. A thorough understanding of its synthesis, reactivity, and analytical signatures, as detailed in this guide, is crucial for any research program leveraging this powerful building block in the quest for novel therapeutics.

References

- Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00170a070]

- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis.

- Swern, D. et al. (1978). A Convenient and Mild Procedure for the Oxidation of Alcohols to Aldehydes and Ketones. J. Org. Chem., 43(12), 2480-2482. [URL: https://pubs.acs.org/doi/10.1021/jo00406a041]

- BLD Pharm. (n.d.). This compound.

- Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Org. Synth. 1998, 75, 179. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0179]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

- Google Patents. (1958). United States Patent 2,759,943.

-

Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Analysis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Reaction Byproducts by LC-MS.

-

Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Dess-Martin Oxidation.

- Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- Google Patents. (2018). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Afinidad, XXXI, 217. (1974). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.cat. [URL: https://www.raco.cat/index.php/afinidad/article/view/300139]

- PubChem. (n.d.). 4-Bromo-5-Methyl-N-[1-(3-Nitropyridin-2-Yl)piperidin-4-Yl]-1h-Pyrrole-2-Carboxamide.

- Eureka | Patsnap. (n.d.). Process of synthesizing fexofenadine intermediate.

- Organic-Chemistry.org. (n.d.). Dess-Martin Periodinane (DMP).

- Google Patents. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

- Google Patents. (2022). WO 2022/214921 A1.

- Google Patents. (1985). United States Patent 4,584,303.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [URL: https://www.mdpi.com/2673-4583/14/1/105]

- ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. [URL: https://www.researchgate.net/publication/354392478_Reductive_Amination_in_the_Synthesis_of_Pharmaceuticals]

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. [URL: https://pubmed.ncbi.nlm.nih.gov/22876947/]

- MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [URL: https://www.mdpi.com/1420-3049/25/20/4771]

- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹.

- ResearchGate. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Request PDF. [URL: https://www.researchgate.net/publication/351654162_Biocatalytic_reductive_amination_from_discovery_to_commercial_manufacturing_applied_to_abrocitinib_JAK1_inhibitor]

- PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Org Lett. [URL: https://pubmed.ncbi.nlm.nih.gov/27805797/]

- PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Int J Mol Sci. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296541/]

- Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [URL: https://rrpharmacology.penza-center.ru/jour/article/view/520]

- Beilstein Journals. (2008). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein J. Org. Chem.. [URL: https://www.beilstein-journals.org/bjoc/articles/4/29]

- SpectraBase. (n.d.). 1-(4-Bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione - Optional[13C NMR].

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Google Patents. (2021). WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The intermediates for the Swern oxidation, a reaction introduced ... | Study Prep in Pearson+ [pearson.com]

- 9. 477593-22-9|1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 10. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]

- 11. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 15. raco.cat [raco.cat]

Molecular structure and weight of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

This compound is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. As a bifunctional molecule, it incorporates both a pyrimidine ring, a common scaffold in numerous bioactive compounds, and a piperidinone core, which is a versatile building block in drug design. The piperidin-4-one structure itself is a recognized pharmacophore present in compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1]

The strategic placement of a bromine atom on the pyrimidine ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. This makes this compound a crucial intermediate in the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structural motifs are prevalent in molecules designed to interact with specific biological targets, highlighting its importance for drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a piperidin-4-one ring system where the nitrogen atom is substituted with a 5-bromopyrimidin-2-yl group. The pyrimidine ring is an electron-deficient aromatic system, which influences the chemical reactivity of the molecule. The piperidinone ring contains a ketone functional group, which can be a site for various chemical transformations.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 914347-64-1 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrN₃O | [2][3] |

| Molecular Weight | 256.10 g/mol | [2][3] |

| Exact Mass | 255.00100 Da | [2] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Boiling Point | 420.3°C at 760 mmHg | [2] |

| Density | 1.592 g/cm³ | [2] |

| Flash Point | 208°C | [2] |

| LogP | 1.47340 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the coupling of a halosubstituted pyrimidine with piperidin-4-one.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis starting from 5-bromo-2-chloropyrimidine and 4-hydroxypiperidine, which is then oxidized to the desired 4-piperidinone. A related synthesis is available for the 4-piperidinol analogue.[5]

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol [5]

-

To a round-bottomed flask, add 4-hydroxypiperidine (1.93 g, 10 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and diisopropylethylamine (DIPEA) (5.22 mL, 30 mmol) in acetonitrile (50 mL).[5]

-

Heat the reaction mixture to reflux for 15 hours under a nitrogen atmosphere.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[5]

-

Dissolve the crude product in dichloromethane (150 mL) and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude material by silica gel column chromatography to yield 1-(5-bromopyrimidin-2-yl)-4-piperidinol as a white solid.[5]

Step 2: Oxidation to this compound

-

Dissolve the 1-(5-bromopyrimidin-2-yl)-4-piperidinol from the previous step in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, Dess-Martin periodinane or perform a Swern oxidation.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Synthesis Workflow Diagramdot

// Reactants Reactant1 [label="5-Bromo-2-chloropyrimidine"]; Reactant2 [label="4-Hydroxypiperidine"]; Reagent1 [label="DIPEA, Acetonitrile", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediate Intermediate [label="1-(5-Bromopyrimidin-2-yl)-4-piperidinol", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Oxidation Step Oxidation [label="Oxidation (e.g., Dess-Martin)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Final Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Connections {Reactant1, Reactant2, Reagent1} -> Step1 [label="SNA_r_ Reaction\n(Reflux, 15h)"]; Step1 [shape=point, width=0]; Step1 -> Intermediate; Intermediate -> Oxidation [label="Oxidation of Alcohol"]; Oxidation -> Product [label="Formation of Ketone"]; }

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:914347-64-1 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 914347-64-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

The molecule this compound is a bifunctional heterocyclic compound that incorporates two key pharmacophores: a pyrimidine ring and a piperidin-4-one moiety. The pyrimidine core is a cornerstone of numerous biologically active molecules, including several approved drugs, owing to its ability to act as a hydrogen bond acceptor and its versatile substitution patterns. The piperidin-4-one structure provides a rigid, three-dimensional scaffold that is frequently utilized in the design of central nervous system (CNS) active agents and other therapeutics. The presence of a bromine atom on the pyrimidine ring offers a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in drug discovery programs.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity, structure, and integrity. This guide will walk through the expected spectroscopic data for this compound and the logic behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs for ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) are typically employed. For more detailed structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure and data from the analogous compound, 1-(5-bromopyrimidin-2-yl)-4-piperidinol[1], we can predict the following proton signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.7 | Singlet | 2H | H-4', H-6' (Pyrimidine) | The two protons on the pyrimidine ring are in an electron-deficient environment, leading to a significant downfield shift. Their chemical equivalence results in a singlet. |

| ~3.8 - 4.0 | Triplet | 4H | H-2, H-6 (Piperidinone) | These protons are adjacent to the nitrogen atom, which is connected to the electron-withdrawing pyrimidine ring, causing a downfield shift. They are expected to couple with the protons at H-3 and H-5, resulting in a triplet. |

| ~2.6 - 2.8 | Triplet | 4H | H-3, H-5 (Piperidinone) | These protons are adjacent to the carbonyl group and coupled to the protons at H-2 and H-6, appearing as a triplet. The presence of the ketone deshields these protons compared to a simple piperidine ring. |

Expert Insights: The pyrimidine protons in similar structures can sometimes appear broadened due to the quadrupolar effects of the adjacent ¹⁴N atoms[2]. If significant broadening is observed, adjusting the spectrometer's acquisition parameters or acquiring the spectrum at a different temperature may help to sharpen these signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207 - 210 | C-4 (C=O) | The carbonyl carbon of a six-membered cyclic ketone typically appears in this downfield region.[3] |

| ~161 - 163 | C-2' (Pyrimidine) | This carbon is bonded to two nitrogen atoms and is the point of attachment to the piperidinone ring, resulting in a significant downfield shift. |

| ~158 - 160 | C-4', C-6' (Pyrimidine) | These CH carbons in the pyrimidine ring are in an electron-poor environment. |

| ~115 - 120 | C-5' (C-Br) | The carbon atom directly attached to the bromine will be shifted downfield, though the effect is less pronounced than that of nitrogen. |

| ~45 - 50 | C-2, C-6 (Piperidinone) | These carbons are adjacent to the nitrogen atom and are deshielded. |

| ~40 - 45 | C-3, C-5 (Piperidinone) | These carbons are alpha to the carbonyl group. |

Self-Validating Protocol: The use of a DEPT-135 experiment is highly recommended. This experiment would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C=O, C-2', and C-5') would be absent. This allows for unambiguous assignment of the piperidinone methylene carbons and the pyrimidine CH carbons, confirming the predicted structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a few key absorptions:

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~1715 - 1725 | C=O stretch | Ketone | A strong, sharp absorption in this region is characteristic of a saturated six-membered cyclic ketone.[3][4] |

| ~1550 - 1600 | C=N and C=C stretches | Pyrimidine Ring | Aromatic and heteroaromatic rings exhibit characteristic stretching vibrations in this region. |

| ~1200 - 1350 | C-N stretch | Aryl-Amine | The stretching vibration of the bond between the pyrimidine ring and the piperidinone nitrogen is expected in this range. |

| ~2850 - 2960 | C-H stretch | Aliphatic (Piperidinone) | These absorptions are due to the C-H bonds of the methylene groups in the piperidinone ring.[4] |

Expert Insights: The exact position of the C=O stretch can be sensitive to the local environment. While a simple cyclohexanone absorbs around 1715 cm⁻¹, the electronic influence of the N-pyrimidinyl group might slightly alter this frequency. However, a strong peak in this region is a definitive indicator of the ketone functionality.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₉H₁₀BrN₃O, with a monoisotopic mass of approximately 255.00 g/mol (for ⁷⁹Br) and 257.00 g/mol (for ⁸¹Br).

Key Expected Ions:

-

Molecular Ion Peak ([M+H]⁺): Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule.[5]

-

m/z ≈ 256.0: Corresponds to [C₉H₁₀⁷⁹BrN₃O + H]⁺

-

m/z ≈ 258.0: Corresponds to [C₉H₁₀⁸¹BrN₃O + H]⁺

-

-

The M+2 Peak: The peak at m/z ≈ 258.0 is known as the "M+2 peak" and its near-equal intensity to the m/z ≈ 256.0 peak is a hallmark signature of a monobrominated compound.[5]

Workflow for MS Data Interpretation:

Caption: Logical workflow for confirming the presence of bromine and the molecular weight of the target compound using ESI-MS.

Fragmentation Pathways: While ESI is a soft ionization technique, some in-source fragmentation can occur. A likely fragmentation would involve the loss of the bromopyrimidine moiety or cleavage within the piperidinone ring. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecular ion and any significant fragments, providing an additional layer of structural validation.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these analyses. The ¹H and ¹³C NMR spectra are expected to reveal the specific arrangement of protons and carbons in the pyrimidine and piperidinone rings. IR spectroscopy serves to confirm the presence of the key ketone functional group, while mass spectrometry validates the molecular weight and unequivocally confirms the presence of the bromine atom through its characteristic isotopic pattern. By employing the described protocols and interpretive logic, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, paving the way for its application in further drug discovery and development efforts.

References

-

PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SaveMyExams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

A Strategic Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinone: Sourcing and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pivotal Role of a Versatile Heterocycle

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a cornerstone building block in contemporary medicinal chemistry. Its strategic importance lies in the convergence of a reactive bromopyrimidine core, amenable to a wide array of cross-coupling reactions, and a piperidinone moiety that serves as a versatile scaffold for further chemical elaboration. This unique combination makes it an invaluable starting material for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The bromine atom on the pyrimidine ring is a key handle for introducing molecular complexity through well-established synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Concurrently, the piperidinone ring offers multiple avenues for modification, including reductive amination and olefination, allowing for fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the commercial landscape for this critical reagent, detailed experimental protocols for its utilization, and a strategic workflow for its application in drug discovery programs.

Commercial Sourcing: A Comparative Analysis of Key Suppliers

The consistent availability of high-purity starting materials is a critical, yet often overlooked, factor in the success and reproducibility of drug discovery campaigns. A reliable supply chain for this compound (CAS No: 914347-64-1) is essential for seamless project progression from early-stage discovery to process development. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharmatech | BD109865 | ≥97% | 1g, 5g, 25g |

| Fluorochem | F078820 | 95.0% | 1g |

| Ambeed | A129598 | 97% | 1g, 5g, 10g, 25g |

| Biosynth | B-8825 | Not Specified | 1g, 5g, 10g |

| A2B Chem | AB129598 | 97% | 1g, 5g |

| CymitQuimica | IN-DA006MQG | Not Specified | Inquire |

| Boron Molecular | BM915 | 97% | Inquire |

Core Application: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, and it is particularly well-suited for the functionalization of the this compound core. The following protocol provides a robust, step-by-step methodology for a typical Suzuki coupling.

Experimental Protocol: Synthesis of a 5-Aryl-2-(4-oxopiperidin-1-yl)pyrimidine Derivative

Objective: To couple an aryl boronic acid with this compound to generate a key intermediate for further diversification.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Reagents for aqueous workup and chromatographic purification

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.), to the flask.

-

Solvent Degassing and Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights on Experimental Choices:

-

Inert Atmosphere: The palladium(0) active catalyst is susceptible to oxidation, which can lead to catalyst deactivation and lower yields. Maintaining an inert atmosphere throughout the reaction is critical for catalytic efficiency.

-

Choice of Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system, such as dioxane and water, with a soluble inorganic base like potassium carbonate, often provides excellent results for this class of substrates.[1]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Workflow: From Building Block to Kinase Inhibitor Candidate

The synthesis of a novel kinase inhibitor often follows a logical and iterative workflow, beginning with a strategically chosen core scaffold. This compound is an ideal starting point for such a campaign.

Caption: A logical workflow for the development of kinase inhibitors.

Conclusion: Enabling Innovation in Drug Discovery

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its commercial availability from a multitude of suppliers provides researchers with the necessary resources to embark on ambitious synthetic campaigns. The robust and well-understood reactivity of this building block, particularly in powerful transformations like the Suzuki-Miyaura cross-coupling, allows for the rapid and efficient generation of novel molecular entities. By leveraging the strategic insights and practical protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound to accelerate the discovery of the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to the Reactivity of the Bromine Atom in 5-Bromopyrimidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromopyrimidine in Medicinal Chemistry

The pyrimidine core is a privileged heterocyclic scaffold, integral to the structure of numerous clinically approved therapeutics.[1] Its prevalence in medicinal chemistry is attributed to its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic profiles of drug candidates.[1][2] Within this class of compounds, 5-bromopyrimidine stands out as a cornerstone intermediate.[1] The reactivity of this molecule is overwhelmingly dictated by the carbon-bromine bond at the 5-position.[1] The inherent electron-deficient character of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, profoundly influences this bond, rendering it an exceptionally versatile anchor for molecular diversification.[1]

This guide offers an in-depth technical exploration of the principal chemical transformations involving the C5-Br bond of 5-bromopyrimidine. It is designed to provide drug development professionals and researchers with a robust understanding of the underlying reaction mechanisms, causality behind experimental choices, and field-proven protocols for leveraging this versatile building block.

Electronic Landscape and Reactivity Profile

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, polarizing the C-Br bond at the 5-position and making the carbon atom electrophilic. This electronic feature makes the C5-Br bond highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), which is the crucial first step in a multitude of cross-coupling reactions.[1] This susceptibility forms the basis for the most powerful and widely used methods to functionalize the pyrimidine core.

Furthermore, while less common than cross-coupling, the electron-deficient nature of the ring can also facilitate nucleophilic aromatic substitution (SNAr) under specific conditions, providing an alternative route for derivatization.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 5-Bromopyrimidine Chemistry

The C5-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are celebrated for their efficiency, functional group tolerance, and broad applicability in constructing complex molecular architectures.[4] These reactions universally proceed through a catalytic cycle initiated by the oxidative addition of 5-bromopyrimidine to a Pd(0) complex.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a premier method for creating C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the 5-position.[4]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of 5-bromopyrimidine to a Pd(0) species. The subsequent critical step is transmetalation, where an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.[5]

Causality in Protocol Design:

-

Catalyst/Ligand: A pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be used directly.[5] Alternatively, a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands can accelerate the reaction and suppress side reactions like debromination.[5][6]

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly preferred as they minimize side reactions.[5]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[5][6] Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | >95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 88 |

| 4 | Furan-3-boronic acid | NiCl₂(dme) (10) / dtbbpy (10) | K₃PO₄ (3.0) | t-Amyl-OH | 110 | 85 |

| Data synthesized from representative literature procedures.[1][6][7][8] Note: Entry 4 demonstrates the use of a Nickel catalyst as a cost-effective alternative to Palladium. |

Experimental Protocol: Suzuki-Miyaura Coupling [5]

-

Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 v/v mixture) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for Suzuki-Miyaura coupling and common side reactions.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal reaction for forming C-N bonds, coupling aryl halides with a wide array of amines.[9][10] This transformation is indispensable in drug discovery for synthesizing 5-aminopyrimidine derivatives, which are prevalent motifs in bioactive molecules such as kinase inhibitors.[1]

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition of 5-bromopyrimidine to a Pd(0) complex.[9] The resulting Pd(II) complex coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[9][11][12]

Causality in Protocol Design:

-